Fluoroestradiol F-18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluoroestradiol F-18 is an imaging agent used with positron emission tomography (PET) to detect estrogen receptor-positive breast cancer lesions. The ability to image ER-positive tumors in vivo is advantageous in that, while helping to visualize tumor progression/regression, it may also be used to assess for heterogeneity in ER expression across metastases (i.e. to identify sites that no longer express ER) without the need for multiple biopsies. Fluoroestradiol F-18 was first granted FDA approval in May 2020, and will be developed by PETNET Solutions, Inc. and Zionexa USA under the brand name Cerianna. It is expected to be available in late 2020/early 2021.
F-18 16 Alpha-Fluoroestradiol is a radiopharmaceutical consisting of an estradiol analogue radiolabeled with the positron-emitting isotope fluorine F 18. F-18 16 alpha-fluoroestradiol is actively taken up in tumor cells expressing the estrogen receptor (ER), allowing visualization of ER-positive tumor cells with positron emission tomography (PET). Uptake of this agent depends upon the ER status of target tissues.
科学的研究の応用
Imaging Agent for Breast Cancer
Fluoroestradiol F-18 (F-18 FES) has been explored as a diagnostic imaging agent, particularly for breast cancer. Studies have focused on its synthesis and application as a receptor-based imaging agent for identifying and staging estrogen-receptor-positive breast carcinoma. This compound has shown high affinity for the estrogen receptor and binds well to sex hormone binding globulin, which is thought to protect estrogens from metabolism and deliver them to target tissues. This characteristic might lead to increased tumor uptake and reduced uptake in the liver, making F-18 FES a potential tool for more effective breast cancer imaging (Hostetler, Jonson, Welch, & Katzenellenbogen, 1999).
Diagnostic Accuracy and Safety
A systematic review and meta-analysis conducted on F-18 FES PET/CT, which is used for assessing estrogen receptor expression in patients with recurrent or metastatic breast cancer, reported high diagnostic accuracy. The sensitivity and specificity were found to be 0.86 and 0.85, respectively. Furthermore, the safety of F-18 FES PET/CT was supported, as it was evaluated to be safe and effective with high clinical utility, especially in scenarios where only invasive tests are otherwise possible (Mo, 2021).
Evaluation of Tumor Cell Receptor Profile
F-18 FES has been used to evaluate the tumor cell receptor profile in breast cancer in a noninvasive manner, which is crucial for determining the appropriate therapy, disease staging, prognosis, and response to therapy. The synthesis and characterization of F-18 FES have been optimized for this purpose, with studies focusing on achieving high specific activity and stability for diagnostic use (Bispo et al., 2021).
Predictive Value in Therapy
F-18 FES PET/CT has been studied for its predictive value in therapy, especially in the context of breast cancer. For instance, one study investigated the early changes in F-18 FES PET/CT during fulvestrant therapy in patients with estrogen receptor-positive metastatic breast cancer. The findings suggested that changes in SUVmax measured by F-18 FES PET/CT could be used early to predict progression-free survival benefits in patients receiving fulvestrant therapy, indicating a significant role for F-18 FES in personalized treatment strategies (He et al., 2020).
特性
CAS番号 |
94153-53-4 |
---|---|
製品名 |
Fluoroestradiol F-18 |
分子式 |
C18H23FO2 |
分子量 |
289.4 g/mol |
IUPAC名 |
(8R,9S,13S,14S,16R,17R)-16-(18F)fluoranyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i19-1 |
InChIキー |
KDLLNMRYZGUVMA-ZYMZXAKXSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[18F])CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O |
正規SMILES |
CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O |
その他のCAS番号 |
94153-53-4 |
同義語 |
(18F)FES 16 alpha-(18)-fluoro-17 beta-estradiol 16 alpha-fluoroestradiol 16 beta-fluoroestradiol 16-alpha-(18F)fluoro-17beta-estradiol 16-fluoroestradiol 16-fluoroestradiol, (16alpha, 17beta)-isomer, (18F)-labeled 16-fluoroestradiol, (16alpha,17beta)-isomer 16-fluoroestradiol, (16beta,17beta)-isomer, (18F)-labeled 16alpha-(18F)fluoro-17beta-estradiol F-18 16alpha-fluoroestradiol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。